molecular formula C9H12O3 B1618326 2-Methoxy-4-(methoxymethyl)phenol CAS No. 5533-03-9

2-Methoxy-4-(methoxymethyl)phenol

Cat. No. B1618326
CAS RN: 5533-03-9
M. Wt: 168.19 g/mol
InChI Key: USDDPDQEVLAOBO-UHFFFAOYSA-N
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Description

“2-Methoxy-4-(methoxymethyl)phenol” is a chemical compound with the molecular formula C9H12O3 . It is also known as Methyl vanillyl ether . The molecular weight of this compound is 168.1898 .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-(methoxymethyl)phenol” can be represented by the InChI string: InChI=1S/C9H12O3/c1-11-6-7-3-4-8(10)9(5-7)12-2/h3-5,10H,6H2,1-2H3 . The structure is also available as a 2d Mol file .

Scientific Research Applications

Non-Linear Optical Material

2-Methoxy-4-(methoxymethyl)phenol shows promising applications in non-linear optics. Hijas et al. (2018) studied this compound, demonstrating its potential as a non-linear optical material due to its small HOMO-LUMO band gap, which enhances its optical activity. The study revealed its thermal stability and favorable charge distribution, making it a candidate for applications in optoelectronics and photonics (Hijas et al., 2018).

Interaction with Bovine Serum Albumin (BSA)

Ghosh et al. (2016) explored the interaction of 2-methoxy-4-((methoxymethyl)phenol) with Bovine Serum Albumin (BSA), crucial for understanding its biological applications. Their study utilized fluorescence spectroscopy to analyze binding constants, providing insights into potential pharmaceutical and diagnostic applications (Ghosh et al., 2016).

Catalytic Mechanism Studies

Fraaije and van Berkel (1997) conducted research on the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. This study is significant for understanding the enzymatic processes involving this compound and its potential applications in biochemical and pharmaceutical research (Fraaije & van Berkel, 1997).

Antioxidant Activity

The compound's potential as an antioxidant was explored by Kusumaningrum et al. (2021). Their study synthesized 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol and tested its antioxidant activity, demonstrating its potential in healthcare and food preservation (Kusumaningrum et al., 2021).

Photocyclization Studies

Coll et al. (1992) investigated the photocyclization of phenolic 2-(methoxymethyl)benzophenones, including derivatives of 2-methoxy-4-(methoxymethyl)phenol. This study is relevant for its applications in organic synthesis and chemical engineering (Coll et al., 1992).

Pyrolysis Characteristics

Li et al. (2016) studied the pyrolysis characteristics of β-O-4 type model compounds, including derivatives of 2-methoxy-4-(methoxymethyl)phenol. This research contributes to the understanding of thermal degradation processes, which is important in material science and environmental studies (Li et al., 2016).

properties

IUPAC Name

2-methoxy-4-(methoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-6-7-3-4-8(10)9(5-7)12-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDDPDQEVLAOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203896
Record name 2-Methoxy-4-(methoxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(methoxymethyl)phenol

CAS RN

5533-03-9
Record name Vanillyl alcohol methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5533-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-methoxy-4-(methoxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005533039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-methoxy-4-(methoxymethyl)-
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Record name 2-Methoxy-4-(methoxymethyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-(methoxymethyl)phenol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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